molecular formula C10H14BNO2 B8187641 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid

Cat. No.: B8187641
M. Wt: 191.04 g/mol
InChI Key: WWSGFTNMXMWLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid is a boronic acid derivative of the tetrahydroisoquinoline class. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid typically involves the hydroboration of 2-Methyl-1,2,3,4-tetrahydro-isoquinoline. Hydroboration is a common method for preparing organoborane reagents, where a B–H bond is added over an alkene or alkyne to give the corresponding alkyl or alkenylborane . The reaction conditions often involve the use of borane reagents such as borane-tetrahydrofuran (BH3-THF) complex under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar hydroboration techniques with optimizations for yield and purity, including the use of continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Decahydroisoquinoline derivatives.

    Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid is not fully understood. its biological effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for medicinal chemistry and synthetic applications.

Properties

IUPAC Name

(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2/c1-12-5-4-8-6-10(11(13)14)3-2-9(8)7-12/h2-3,6,13-14H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSGFTNMXMWLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CN(CC2)C)C=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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